molecular formula C21H16N2O2 B13809525 1H-Indole-7-carboxamide, 2,3-dihydro-2-oxo-3,3-diphenyl- CAS No. 78033-98-4

1H-Indole-7-carboxamide, 2,3-dihydro-2-oxo-3,3-diphenyl-

Cat. No.: B13809525
CAS No.: 78033-98-4
M. Wt: 328.4 g/mol
InChI Key: KYEFTLVKORUXBZ-UHFFFAOYSA-N
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Description

2,3-Dihydro-2-oxo-3,3-diphenyl-1H-indole-7-carboxamide is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2-oxo-3,3-diphenyl-1H-indole-7-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization to yield the desired compound . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-oxo-3,3-diphenyl-1H-indole-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups such as nitro, halogen, or sulfonyl groups .

Scientific Research Applications

2,3-Dihydro-2-oxo-3,3-diphenyl-1H-indole-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2-oxo-3,3-diphenyl-1H-indole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-2-oxo-3,3-diphenyl-1H-indole-7-carboxamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

78033-98-4

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

2-oxo-3,3-diphenyl-1H-indole-7-carboxamide

InChI

InChI=1S/C21H16N2O2/c22-19(24)16-12-7-13-17-18(16)23-20(25)21(17,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H,(H2,22,24)(H,23,25)

InChI Key

KYEFTLVKORUXBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC(=C3NC2=O)C(=O)N)C4=CC=CC=C4

Origin of Product

United States

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